2,4-Dichloro-5-fluorophenol CAS number and molecular structure
2,4-Dichloro-5-fluorophenol CAS number and molecular structure
The following technical guide details the chemical identity, synthesis, properties, and applications of 2,4-Dichloro-5-fluorophenol , designed for researchers and drug development professionals.
CAS Registry Number: 2995-05-3 Chemical Formula: C₆H₃Cl₂FO Molecular Weight: 180.99 g/mol [1][2][3][4]
Executive Summary
2,4-Dichloro-5-fluorophenol is a specialized halogenated aromatic intermediate critical to the synthesis of fluorinated agrochemicals and pharmaceuticals.[1][2][3] Its unique substitution pattern—featuring a fluorine atom meta to the hydroxyl group and flanked by chlorine atoms—imparts distinct electronic and lipophilic properties to downstream derivatives. This compound serves as a pivotal building block for modulating metabolic stability and binding affinity in bioactive scaffolds, particularly in the development of ether-based herbicides and heterocyclic pharmaceutical agents.[3]
Chemical Identity & Structural Analysis
The precise identification of this isomer is essential, as it is often confused with its structural isomers (e.g., 3,5-dichloro-4-fluorophenol).[1][2][3]
| Property | Specification |
| IUPAC Name | 2,4-Dichloro-5-fluorophenol |
| CAS Number | 2995-05-3 |
| SMILES | OC1=C(Cl)C=C(Cl)C(F)=C1 |
| InChI Key | HFZWRUODUSTPEG-UHFFFAOYSA-N (Isomer specific) |
| Appearance | White to off-white crystalline solid or powder |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); sparingly soluble in water.[1][2][3][4] |
Structural Conformation & Reactivity
The molecule features a phenol core with three electron-withdrawing substituents.[1][2][3]
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Acidity (pKa): The presence of two chlorine atoms and one fluorine atom significantly increases the acidity of the phenolic hydroxyl group compared to phenol (pKa ~10). The estimated pKa is approximately 6.5 – 7.2 , making it a stronger acid and a better nucleophile in its phenolate form.
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Electronic Effects: The fluorine at position 5 exerts a strong inductive withdrawing effect (-I) but a mesomeric donating effect (+M) on the ring system, influencing the regioselectivity of further electrophilic aromatic substitutions (EAS).
Physicochemical Profile
| Parameter | Value | Source/Estimation |
| Melting Point | 45 – 48 °C | Experimental |
| Boiling Point | 210 – 215 °C (at 760 mmHg) | Projected |
| Density | 1.55 ± 0.1 g/cm³ | Predicted |
| LogP | ~ 3.2 | Predicted (Lipophilic) |
| H-Bond Donors | 1 | (Phenolic OH) |
| H-Bond Acceptors | 2 | (F, O) |
Synthetic Pathways
The synthesis of 2,4-dichloro-5-fluorophenol relies on the controlled chlorination of 3-fluorophenol .[1][2][3][4] The directing effects of the hydroxyl group (strongly activating, ortho, para-director) dominate the reaction kinetics, guiding the incoming chlorine atoms to positions 4 and 6 (which corresponds to positions 4 and 2 in the final product numbering relative to the OH).
Core Synthesis Protocol: Chlorination of 3-Fluorophenol[2][3][4]
Reagents: 3-Fluorophenol, Sulfuryl Chloride (SO₂Cl₂), Carbon Disulfide (CS₂) or Chloroform (CHCl₃).
Mechanism:
-
First Chlorination: Occurs primarily at C4 (para to OH).[3] Intermediate: 4-Chloro-3-fluorophenol.[2][3]
-
Second Chlorination: Occurs at C6 (ortho to OH, para to F).
-
Final Product: 2,4-Dichloro-5-fluorophenol (Renumbered: OH=1, Cl=2 , Cl=4 , F=5).[1][2][3][5][6]
Figure 1: Step-wise chlorination pathway transforming 3-fluorophenol into the target 2,4-dichloro-5-fluorophenol isomer.
Detailed Experimental Procedure
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Preparation: Dissolve 0.1 mol of 3-fluorophenol in 50 mL of dry chloroform in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl/SO₂).
-
Addition: Cool the solution to 0°C. Dropwise add 0.22 mol (2.2 eq) of Sulfuryl Chloride (SO₂Cl₂) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours until gas evolution ceases.
-
Work-up: Wash the organic layer with water (2 x 50 mL) and sodium bicarbonate solution (to remove acid traces).[3]
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude solid from hexane/ethanol to obtain pure 2,4-dichloro-5-fluorophenol.[2][3][4]
Applications in Drug & Agrochemical Development
This compound is utilized primarily as an intermediate to introduce the 2,4-dichloro-5-fluorophenyl moiety into larger bioactive molecules.[2][3][4]
Agrochemicals (Herbicides)
The 2,4-dichloro-5-fluorophenoxy motif is a scaffold mimetic of the widely used 2,4-D herbicide class but with altered metabolic stability due to the fluorine atom.[2][3][4]
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Mechanism: Used in the synthesis of diphenyl ether herbicides (e.g., analogs of Fluoronitrofen). The fluorine atom blocks metabolic hydroxylation at the 5-position, extending the half-life of the active compound in plant systems.[1][2][3][4]
Pharmaceutical Intermediates
In medicinal chemistry, the phenol is converted into ethers or esters to optimize Lipophilic Efficiency (LipE) .
-
Fluoroquinolone Precursors: Can be converted to 2,4-dichloro-5-fluorobenzoic acid, a precursor for quinolone antibiotics.[1][2][3]
-
Bioisosteres: The specific halogenation pattern provides a unique electrostatic footprint for binding to hydrophobic pockets in enzyme targets (e.g., COX-2 inhibitors or kinase inhibitors).[2][3]
Figure 2: Downstream utility of 2,4-dichloro-5-fluorophenol in synthesizing bioactive agents.[2][3]
Handling & Safety Protocol (SDS Summary)
Signal Word: DANGER
| Hazard Class | Hazard Statement | Precautionary Measure |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1][2][3][4] | Do not eat, drink, or smoke when using.[7] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[1][2][3][4] | Wear chemically resistant gloves/protective clothing/eye protection.[3] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects.[1][2][3][4] | Avoid release to the environment; collect spillage. |
First Aid:
-
Eye Contact: Rinse cautiously with water for >15 minutes.[1][2][3][7] Remove contact lenses.[3][7] Immediate medical attention required.
-
Skin Contact: Remove contaminated clothing.[1][2][3][7] Rinse skin with water/shower.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
References
-
Gilman, H. (1941). Organic Syntheses Collective Volume 1. Chlorination of Phenols.[3][5][8][9][10][11] (General methodology reference).
-
Royal Holloway Research. (2016). Halogenated Phenols and Fluoroanilines Synthesis. Retrieved from [Link]
Sources
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- 2. 1261472-63-2|3-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]
- 3. 2268-03-3|3,5-Difluoro-4-chlorophenol|BLD Pharm [bldpharm.com]
- 4. 2267-98-3|2-Chloro-4,5-difluorophenol|BLD Pharm [bldpharm.com]
- 5. CAS:1804515-85-2, 2,3-二氯-5-氟苯酚-毕得医药 [bidepharm.com]
- 6. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. cphi-online.com [cphi-online.com]
- 10. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
